molecular formula C20H22N4O2 B2476490 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea CAS No. 899984-33-9

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea

Cat. No.: B2476490
CAS No.: 899984-33-9
M. Wt: 350.422
InChI Key: MGLDOIJWHAEFQZ-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds similar to (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study by Singh and Pandey (2006) demonstrated that specific derivatives showed promising activity in this domain, indicating potential use in treating infections caused by bacteria and fungi (Singh & Pandey, 2006).

Antitumor Activities

Quinazolinone derivatives, structurally related to the compound , have been explored for their antitumor properties. Easmon et al. (2006) investigated derivatives of quinazolinone and found them to be effective inhibitors of leukemia, colon, and ovarian cancer cells. This suggests that these compounds could have significant potential in cancer treatment (Easmon et al., 2006).

Antiproliferative Properties

The antiproliferative effects of similar compounds against various cancer cell lines have been documented. A study by Perković et al. (2016) noted that certain urea and bis-urea derivatives showed marked antiproliferative effects, especially against breast carcinoma MCF-7 cell lines. This indicates potential therapeutic applications in cancer treatment (Perković et al., 2016).

Pharmacological Effects

Research on related compounds has also explored their pharmacological effects. A study by Follath et al. (1976) delved into the cardiovascular effects of a similar drug, indicating potential applications in cardiovascular diseases (Follath et al., 1976).

Receptor Antagonism

Compounds in this chemical family have been studied for their role as receptor antagonists. Bonaventure et al. (2015) investigated a compound as an orexin-1 receptor antagonist, suggesting its utility in managing stress or hyperarousal states (Bonaventure et al., 2015).

Properties

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-20(2,3)23-18(25)22-17-15-11-7-8-12-16(15)21-19(26)24(17)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGQWWFBEGLXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C2C=CC=CC2=NC(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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